molecular formula C20H21ClN2O4 B269176 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

货号 B269176
分子量: 388.8 g/mol
InChI 键: XUSGYXQWFWHCBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of ovarian cancer. This antibody targets folate receptor alpha (FRα), which is overexpressed in many types of cancer, including ovarian cancer.

作用机制

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide targets FRα, which is overexpressed in many types of cancer, including ovarian cancer. FRα is a cell surface receptor that binds to folate and mediates its uptake into cells. By targeting FRα, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide blocks the uptake of folate into cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the growth of ovarian cancer cells and to reduce tumor volume in mouse models of ovarian cancer. In clinical trials, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to be well-tolerated and to have promising anti-tumor activity in patients with ovarian cancer.

实验室实验的优点和局限性

The advantages of using 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments include its specificity for FRα, its ability to inhibit the growth of ovarian cancer cells, and its promising anti-tumor activity in patients with ovarian cancer. The limitations of using 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments include the cost of producing the monoclonal antibody, the need for specialized equipment and expertise to produce and purify the antibody, and the need for appropriate controls to ensure the specificity of the antibody.

未来方向

For the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in the treatment of ovarian cancer include the development of combination therapies that target multiple pathways involved in cancer growth and the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in other types of cancer that overexpress FRα. Additionally, research is needed to better understand the mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide and to identify biomarkers that can predict response to treatment. Finally, the development of more cost-effective methods for producing and purifying monoclonal antibodies, such as the use of plant-based expression systems, may increase the accessibility of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide for research and clinical use.

合成方法

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves the production of a monoclonal antibody that specifically targets FRα. The hybridoma technology is used to produce this monoclonal antibody. Hybridoma cells are created by fusing myeloma cells with B-cells that produce the desired antibody. The hybridoma cells are then screened to identify clones that produce the desired antibody. The selected clones are then expanded and the antibody is purified using chromatography.

科学研究应用

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical and clinical trials for the treatment of ovarian cancer. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the growth of ovarian cancer cells and to reduce tumor volume in mouse models of ovarian cancer. In clinical trials, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to be well-tolerated and to have promising anti-tumor activity in patients with ovarian cancer.

属性

产品名称

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

分子式

C20H21ClN2O4

分子量

388.8 g/mol

IUPAC 名称

2-(4-chloro-3-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21ClN2O4/c1-14-11-17(5-6-18(14)21)27-13-19(24)22-16-4-2-3-15(12-16)20(25)23-7-9-26-10-8-23/h2-6,11-12H,7-10,13H2,1H3,(H,22,24)

InChI 键

XUSGYXQWFWHCBV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Cl

规范 SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。